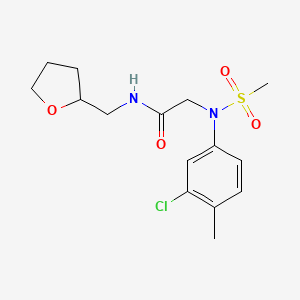

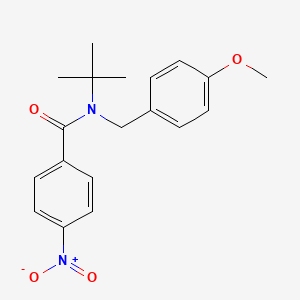

2-(3-chloro-4-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as isoquinolines, which are known for their diverse chemical reactions and applications in pharmaceuticals and organic materials. The structural elements suggest a molecule with potential for interesting chemical and physical properties due to the presence of chloro, fluoro, and hydroxyl groups attached to the isoquinoline and benzoyl moieties.

Synthesis Analysis

Synthesis approaches for similar compounds often involve catalyzed cycloaddition reactions or substitutions. For example, gold(I)-catalyzed intramolecular [4 + 2] cycloaddition of ortho-(N-tethered 1,6-diynyl)benzaldehydes has been used to prepare 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones, which can be easily transformed into benzo[f]isoquinolin-1-ols under mild conditions (Zhong et al., 2020). Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of isoquinoline-fused 1,3-benzothiazine scaffolds, showcasing the versatility of metal-catalyzed processes in constructing complex isoquinoline derivatives (Dang, Zheng, & Liang, 2017).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is often elucidated using crystallographic analysis. For instance, the structures of compounds containing the isoquinoline scaffold have been determined to facilitate the development of anticancer drugs, highlighting the importance of understanding the 3D arrangement for functional applications (Moreno-Fuquen et al., 2017).

Applications De Recherche Scientifique

Synthesis and Transformations of Quinoline Derivatives

Quinoline derivatives, including structures similar to 2-(3-chloro-4-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinolin-4-ol, have been studied for their potential applications in biochemistry and medicine. These compounds are known for their efficient fluorescence properties, making them valuable in studying various biological systems. The research conducted by Aleksanyan and Hambardzumyan (2013) focused on the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming to explore their potential as antioxidants and radioprotectors, highlighting the continuous search for sensitive and selective compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Anticancer Potential

Another study by Desai et al. (2012) synthesized novel quinoline-based derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Their findings suggested that some compounds exhibited greater activity than reference drugs, indicating their potential as new lead molecules in antimicrobial therapy (Desai, Rajpara, & Joshi, 2012).

Similarly, research on 2,4-diaminoquinazoline derivatives as anti-tubercular agents showed promising results, with certain compounds demonstrating bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis. This study underscores the importance of structural components in influencing the potency of quinazoline derivatives against tuberculosis, contributing valuable insights to drug discovery efforts (Odingo et al., 2014).

Synthesis and Characterization of Quinoline Derivatives

The synthesis and characterization of new quinoline-based derivatives with broad-spectrum antimicrobial potency have been a focus of scientific research. Desai, Rajpara, and Joshi (2012) described the synthesis of novel series of compounds and their antimicrobial activity against various pathogens, indicating the potential of these compounds as lead molecules for antimicrobial therapy (Desai, Rajpara, & Joshi, 2012).

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO2/c17-13-7-10(5-6-14(13)18)16(21)19-8-11-3-1-2-4-12(11)15(20)9-19/h1-7,15,20H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPCEUYRCILVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)